molecular formula C8H5BrN2O2 B176422 3-Bromo-6-nitro-1H-indole CAS No. 126807-09-8

3-Bromo-6-nitro-1H-indole

Cat. No.: B176422
CAS No.: 126807-09-8
M. Wt: 241.04 g/mol
InChI Key: CUHNSXKCMBQLRL-UHFFFAOYSA-N
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Description

3-Bromo-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

3-Bromo-6-nitro-1H-indole, like other indole derivatives, primarily targets various receptors in the body . Indole derivatives are known to bind with high affinity to these receptors, which play a significant role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes in the body. The compound binds to its targets, which can lead to a variety of biological effects . .

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. One common method is the bromination of 6-nitroindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Biological Activity

3-Bromo-6-nitro-1H-indole is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been extensively studied due to their broad spectrum of biological activities. These compounds are recognized for their roles in various biochemical pathways and their interactions with multiple biological targets.

Target of Action

This compound primarily interacts with several receptors and enzymes within the body. It has been shown to bind with high affinity to various molecular targets, influencing cellular functions and signaling pathways.

Mode of Action

The compound exerts its effects through several mechanisms:

  • Receptor Binding : It modulates receptor activity, which can lead to altered physiological responses.
  • Enzyme Inhibition : It inhibits specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biochemical Pathways

Research indicates that indole derivatives can affect critical biochemical pathways, including those related to inflammation, cancer progression, and microbial resistance. For instance, they may influence the production of indole-3-acetic acid, a plant hormone derived from tryptophan degradation.

Biological Activities

This compound exhibits a variety of biological activities:

Activity Type Description
Antimicrobial Effective against certain bacterial strains, showing potential as an antibiotic.
Anticancer Demonstrated cytotoxic effects on various cancer cell lines.
Anti-inflammatory Inhibits pro-inflammatory cytokines and mediators.
Antioxidant Scavenges free radicals, reducing oxidative stress in cells.
Antiviral Exhibits activity against some viral strains, potentially inhibiting replication.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Antimicrobial Activity : A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by resistant strains .
  • Anticancer Properties : In vitro studies revealed that this compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), highlighting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects : Research indicated that this compound could reduce the levels of inflammatory markers in cellular models, suggesting a role in managing inflammatory diseases .

Environmental Factors Influencing Activity

The stability and efficacy of this compound can be influenced by environmental conditions such as pH, temperature, and storage methods. Optimal conditions are essential for maintaining its biological activity over time.

Properties

IUPAC Name

3-bromo-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHNSXKCMBQLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563210
Record name 3-Bromo-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126807-09-8
Record name 3-Bromo-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add N-bromosuccinamide (NBS) to 6-nitroindole 1 (22.72 g, 140.12 mmol) dissolved in tetrahydrofuran (600 mL) and allow the resulting mixture to stir for 18 hours. Quench the reaction mixture with saturated aqueous sodium thiosulfate solution (600 mL), dilute with ethyl acetate (EtOAc) (600 mL), and separate the layers. Sequentially, wash the organic layer with saturated aqueous sodium bisulfate (100 mL), saturated aqueous sodium bicarbonate (100 mL), water (100 mL), and brine (100 mL). Dry the resulting organic layer over Na2SO4 and filter. Concentrate the filtrate to give a yellow solid. Recrystallize the solid from dichloromethane and hexane to give 29.21 g of the title compound (86%). LRMS (API ES+)=263.0 (M+Na).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.72 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
86%

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